molecular formula C19H24N2O2S B4056824 N-[(1-adamantylamino)carbonothioyl]-2-methoxybenzamide

N-[(1-adamantylamino)carbonothioyl]-2-methoxybenzamide

Cat. No.: B4056824
M. Wt: 344.5 g/mol
InChI Key: AHSGHBCSDZTGBP-UHFFFAOYSA-N
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Description

Synthesis Analysis

There is a related compound, N-[2-(1-Adamantylamino)-2-Oxoethyl]-N-(Aminoalkyl)Nitrobenzamides, which has been synthesized and studied for its antiarrhythmic activity . The reaction of 2-halo-N-(1-adamantyl)acetamides with an excess of ω-(dialkylamino)alkylamines at 140 – 150°C gave ω-dialkylaminoalkyl-N-(1-adamantyl) acetamides .


Chemical Reactions Analysis

There is a study on the synthesis of polymers carrying adamantyl substituents in the side chain, which includes a styrene derivative, N-(1-adamantyl)-4-vinylbenzylamine, synthesized via the reaction of 4-vinylbenzyl chloride and 1-aminoadamantane .

Scientific Research Applications

Tetrahedrally-Oriented Four-Armed Star and Branched Aramids

This study explores the palladium-catalyzed carbonylation of 4-iodoaniline in the presence of adamantane cores, leading to the synthesis of four-armed star polybenzamides. These compounds exhibit high thermal stability and solubility, which could be beneficial for developing materials with specific mechanical and chemical resistance properties (Reichert & Mathias, 1994).

Radiolabelling for Positron Emission Tomography

In the realm of positron emission tomography (PET), the study on N-heterocyclic carbenes acting as ligands in palladium-mediated carbonylation illustrates the potential for creating radiolabelled compounds, including amides. This application is significant for medical imaging and diagnostic procedures (Jennings et al., 2011).

Antiarrhythmic Activity

Research into substituted N-[2-(1-adamantylamino)-2-oxoethyl]-N-(ω-aminoalkyl)nitrobenzamides revealed compounds with a spectrum of antiarrhythmic activity. This suggests a potential for developing new therapeutic agents targeting cardiovascular diseases (Likhosherstov et al., 2014).

NHPI-Catalyzed Reaction of Adamantane

The study demonstrates the use of N-hydroxyphthalimide (NHPI) as a radical catalyst in reactions involving adamantane, yielding benzamide derivatives. This research has implications for synthesizing novel compounds with potential applications in material science and pharmaceuticals (Sakaguchi et al., 1997).

Heterocyclic Compounds with Adamantane-Like Structures

The synthesis of adamantane-like cage compounds consisting of phosphorus, sulfur, and carbon atoms opens new avenues in the development of materials with unique thermal and chemical properties, which could be useful in various industrial applications (Kutsumura et al., 2017).

Mechanism of Action

The mechanism of action of “N-[(1-adamantylamino)carbonothioyl]-2-methoxybenzamide” is not clear from the search results.

Future Directions

A series of new substituted N-[2-(1-adamantylamino)-2-oxoethyl]-N-(omega-aminoalkyl)nitrobenzamides with an original spectrum of antiarrhythmic activity were synthesized. The most active compound, N-[2-(1-adamantylamino)-2-oxoethyl]-N-[3-(diethylamino)propyl]-4-nitrobenzamide hydrochloride, was selected as a potential lead drug for further detailed pharmacological and toxicological studies .

Properties

IUPAC Name

N-(1-adamantylcarbamothioyl)-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2S/c1-23-16-5-3-2-4-15(16)17(22)20-18(24)21-19-9-12-6-13(10-19)8-14(7-12)11-19/h2-5,12-14H,6-11H2,1H3,(H2,20,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHSGHBCSDZTGBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC(=S)NC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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